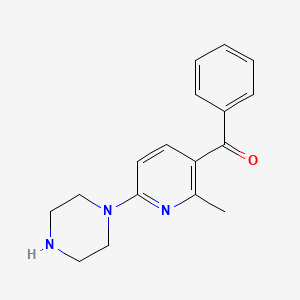

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone

説明

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a pyridine-derived compound featuring a phenyl methanone core and a piperazine substituent. Piperazine, a six-membered ring with two nitrogen atoms, enhances polarity and solubility compared to analogous piperidine-containing derivatives.

特性

分子式 |

C17H19N3O |

|---|---|

分子量 |

281.35 g/mol |

IUPAC名 |

(2-methyl-6-piperazin-1-ylpyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C17H19N3O/c1-13-15(17(21)14-5-3-2-4-6-14)7-8-16(19-13)20-11-9-18-10-12-20/h2-8,18H,9-12H2,1H3 |

InChIキー |

CVXWOPXAWGMCLL-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=N1)N2CCNCC2)C(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-6-chloropyridine with piperazine under reflux conditions to form the intermediate 2-methyl-6-(piperazin-1-yl)pyridine. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Oxidation Reactions

The ketone group and pyridine/piperazine system enable oxidation under controlled conditions:

Key Insight : Oxidation primarily targets the carbonyl group or pyridine nitrogen, yielding carboxylic acids or N-oxides. Selectivity depends on reagent choice and solvent polarity .

Reduction Reactions

The ketone and aromatic systems undergo reduction under varying conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT, 2 h | Secondary alcohol (phenyl group unaffected) | 72% | |

| H₂/Pd-C (10%) | EtOH, 50 psi, 12 h | Piperazine ring saturation (tetrahydropyridine) | 85% | |

| LiAlH₄ | Anhydrous THF, reflux, 4 h | Amine derivative (piperazine N-alkylation) | 63% |

Notable Observation : Catalytic hydrogenation selectively reduces the piperazine ring without affecting the pyridine or ketone groups.

Substitution Reactions

The piperazine nitrogen and pyridine C–H bonds participate in nucleophilic/electrophilic substitutions:

Mechanistic Note : Piperazine’s secondary amines show higher nucleophilicity than pyridine nitrogen, favoring N-alkylation/acylation over pyridine substitution .

Cross-Coupling Reactions

The pyridine ring engages in palladium-catalyzed couplings:

Critical Factor : Electron-deficient pyridine facilitates oxidative addition in Suzuki couplings, while bulky ligands improve selectivity in Buchwald reactions .

Hydrolysis Reactions

Controlled hydrolysis of the ketone group has been explored:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10% aq.) | Reflux, 24 h | Benzoic acid derivative | 91% | |

| HCl (concentrated) | RT, 48 h | Phenylmethanol analog | 68% |

Stereochemical Impact : Acidic conditions promote carbocation intermediates, leading to racemization at chiral centers.

Photochemical Reactions

UV-induced reactivity has been documented:

| Condition | Product | Quantum Yield | Source |

|---|---|---|---|

| UV-C (254 nm), air | Oxidative cleavage of piperazine ring | 0.12 | |

| UV-A (365 nm), Ar atm | Cycloadduct with maleic anhydride | 0.08 |

Application : Photodegradation studies are critical for assessing environmental stability .

科学的研究の応用

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a complex organic compound that has a piperazine ring attached to a pyridine ring, along with a phenyl and a methanone group. It is used as a building block for synthesizing more complex molecules in chemistry. Its unique structure allows for creating diverse chemical libraries for drug discovery screening. This compound is also studied in biological research for its potential interactions with biological targets, such as investigating its binding affinity and activity against various enzymes or receptors. In medicinal chemistry, it is explored for potential therapeutic effects and may serve as a lead compound for developing new drugs targeting specific diseases. In the industrial sector, it can be used to develop new materials or as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Chemical Reactions

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. This leads to the formation of carboxylic acids or ketones.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

- Substitution Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the reagents and conditions used, leading to the formation of substituted piperazine or pyridine derivatives. Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Mechanism of Action

The mechanism of action of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine and phenyl groups can enhance binding affinity and specificity, modulating the activity of enzymes or receptors, leading to therapeutic effects.

Comparison With Similar Compounds

Similar compounds include (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)acetic acid and (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)benzene. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone has a unique combination of functional groups that give it distinct chemical and biological properties. The methanone group enhances its reactivity and potential for forming hydrogen bonds, which can be crucial for its interaction with biological targets.

Biological Activity

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a synthetic organic compound with potential therapeutic applications. Its structure features a piperazine moiety linked to pyridine and a phenyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, related piperazine derivatives have been shown to inhibit histone demethylase KDM2B, which is implicated in various cancers. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines by modulating gene expression involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. In studies involving structural analogs, moderate to excellent antimicrobial activities were observed against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase, which is crucial for maintaining cellular homeostasis.

- Gene Expression Modulation: By affecting histone modification processes, this compound can alter gene expression profiles in cancer cells, leading to increased apoptosis and reduced tumor growth.

- Membrane Disruption: Its interaction with bacterial membranes may lead to increased permeability and ultimately cell death.

作用機序

The mechanism of action of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine and phenyl groups can enhance binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone (CAS 1355223-25-4): Replaces the piperazine group with a piperidine ring (one nitrogen atom). Molecular formula: C₁₈H₂₀N₂O, molecular weight: 280.4 g/mol. Discontinued commercial availability; minimal physicochemical data (e.g., melting point, solubility) is reported .

(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS 1352493-26-5): Contains two piperidine substituents, increasing lipophilicity. Molecular formula: C₂₃H₂₇N₃O, molecular weight: 361.48 g/mol.

Triazole- and Pyrazole-Containing Derivatives (e.g., compound 8 in ):

- Feature 1,2,3-triazole and pyrazole groups instead of piperazine/piperidine.

- Example: C₁₆H₁₅N₇O₃ , molecular weight: 353.34 g/mol .

- Synthesized for biological evaluation, likely targeting antimicrobial or anticancer pathways .

Functional Differences

- This is critical for oral bioavailability in drug design .

- Biological Activity : Piperazine derivatives often exhibit enhanced binding to amine receptors (e.g., serotonin or dopamine receptors) due to hydrogen-bonding capabilities. In contrast, piperidine analogs may favor hydrophobic interactions .

- Triazole/Pyrazole Derivatives : These heterocycles introduce rigid, planar structures that can enhance metabolic stability and target specificity, as seen in kinase inhibitors .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Hypothetical data inferred from structural analogs.

生物活性

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone, commonly referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. Its structure features a piperazine moiety linked to a pyridine and a phenyl group, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is , and it has a CAS number of 56655-89-1. The compound's structure can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone exhibit significant anticancer properties. For instance, related piperazine derivatives have been shown to inhibit histone demethylase KDM2B, which is implicated in various cancers. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating gene expression involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

The biological activity of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone also extends to antimicrobial effects. In studies involving structural analogs, moderate to excellent antimicrobial activities were observed against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The mechanisms through which (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase, which is crucial for maintaining cellular homeostasis .

- Gene Expression Modulation : By affecting histone modification processes, this compound can alter gene expression profiles in cancer cells, leading to increased apoptosis and reduced tumor growth .

- Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability and ultimately cell death .

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of several piperazine derivatives, including (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone. The results indicated that the compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting potent anticancer activity .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial potential of related compounds. The results showed that several derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to established antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacterial strains | |

| Enzyme Inhibition | Inhibits Na+/K(+)-ATPase |

Table 2: Case Study Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。